1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Description
Chemical Identifier: BJ54219 (CAS: 1396632-01-1) Molecular Formula: C₁₇H₂₁FN₆O Molecular Weight: 344.39 g/mol This compound is a urea derivative featuring a 3-fluoro-4-methylphenyl group and a pyrimidin-5-yl scaffold substituted with a 4-methylpiperazine moiety. Computational studies (e.g., molecular dynamics, QSAR) and synthetic accessibility highlight its relevance in drug discovery .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-12-3-4-13(9-15(12)18)21-17(25)22-14-10-19-16(20-11-14)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIIKAAWFELBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate starting materials such as 2-chloropyrimidine with 4-methylpiperazine under basic conditions.
Introduction of the urea moiety: The pyrimidine derivative is then reacted with an isocyanate derivative of 3-fluoro-4-methylphenyl to form the final urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Structural Characteristics
The compound's structure can be represented by the following molecular formula:
Key Structural Features:
- Fluorinated Aromatic Ring : The presence of a fluorine atom enhances lipophilicity and biological activity.
- Piperazine Moiety : Known for its role in various pharmacological applications, it contributes to the compound's interaction with biological targets.
- Urea Linkage : This functional group is critical for the compound's ability to form hydrogen bonds with biological macromolecules.
Medicinal Chemistry
1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has been investigated for its potential as a therapeutic agent in various diseases. Its structural features suggest possible interactions with specific receptors and enzymes, making it a candidate for drug development.
Potential Therapeutic Targets :
- Cancer Treatment : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Neurological Disorders : The piperazine moiety suggests potential applications in treating conditions such as anxiety and depression.
Studies have shown that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth or inflammation.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Inhibition of Kinases : A related compound demonstrated significant inhibition of specific kinases involved in cancer progression, suggesting a similar mechanism may be applicable to this compound.
- Neuroprotective Effects : Research on piperazine derivatives indicates potential neuroprotective effects, supporting further investigation into this compound's impact on neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analog: PI3Kα Inhibitor
Compound: 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Key Features:
- Core Structure: Indeno-pyrazolyl group replaces the pyrimidine ring.
- Substituent : Retains 4-methylpiperazinyl urea moiety.
Computational Insights :
- Demonstrated stability in molecular dynamics (MD) simulations (100 ns) with favorable RMSD (<2 Å), RMSF, and solvent-accessible surface area (SASA) profiles.
- High binding energy to PI3Kα, suggesting stronger target affinity compared to simpler pyrimidine-based ureas .
Table 1 : Comparative Molecular Properties
SARS-CoV-2 3CLpro Inhibitor
Compound: 1-(3-(2,4-dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Key Features:
- Shared Motif : 4-Methylpiperazinyl urea group.
- Application : Identified as a SARS-CoV-2 3CLpro inhibitor via deep learning and MD simulations.
Comparison :
- Binding Stability : Maintained stable interactions with 3CLpro (RMSD <2.5 Å over 100 ns MD simulations), comparable to the reference inhibitor PF-00835231 .
- Structural Advantage: The indeno-pyrazolyl group may enhance hydrophobic interactions with the protease’s active site compared to the smaller pyrimidine core in BJ54219 .
Imidazo[1,2-a]pyridine-Based Urea
Compound : 1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea (CAS: 1201653-99-7)
Key Features :
- Core Structure : Imidazopyridine fused with pyrimidine.
- Substituent : Trifluoroethyl group increases lipophilicity (LogP = 4.36).
Comparison :
- Molecular Weight : 510.51 g/mol vs. 344.39 g/mol for BJ54219, suggesting differences in pharmacokinetics (e.g., absorption, bioavailability).
- Target Potential: The imidazopyridine scaffold is associated with kinase inhibition (e.g., ALK, EGFR), implying divergent therapeutic applications compared to BJ54219 .
Multi-Target mTOR/PI3Kγ Inhibitor
Compound: 1-(4-(4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)urea Key Features:
- Core Structure: Triazine with bicyclic morpholino group.
- Target : Dual mTOR/PI3Kγ inhibition for oncology applications.
Comparison :
- Selectivity : The triazine core may confer broader kinase selectivity compared to BJ54219’s pyrimidine-based structure.
- Structural Complexity : Higher molecular weight (~600 g/mol) may limit blood-brain barrier penetration relative to BJ54219 .
Biological Activity
1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that has gained attention due to its unique chemical structure and potential biological activities. This compound is characterized by a urea linkage that connects a fluorinated phenyl ring with a pyrimidine moiety substituted with a methylpiperazine group. These structural features suggest diverse interactions with biological targets, making it an interesting candidate for pharmacological research.
Chemical Structure
The compound's IUPAC name is this compound, and its molecular formula is C17H21FN6O. The presence of the fluorine atom and the piperazine group may enhance its biological activity by improving binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The mechanism of action typically involves:
- Enzyme Inhibition : The compound may inhibit key kinases or other enzymes that play a role in cancer progression or inflammatory responses.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The observed IC50 values ranged from 0.19 µM to 5.13 µM, indicating potent activity compared to reference compounds .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it was shown to reduce the expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
| Activity Type | Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|---|
| Anticancer | MCF-7 | 0.19 | Prodigiosin |
| Anticancer | HCT116 | 5.13 | Prodigiosin |
| Anti-inflammatory | RAW 264.7 | Not specified | Not applicable |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of the compound on MCF-7 cells, revealing that it induces apoptosis through caspase activation and increases p53 expression levels, which are crucial for cell cycle regulation and apoptosis .
- Inflammatory Response Modulation : Another investigation assessed the compound's ability to modulate inflammatory responses in RAW 264.7 macrophages, where it significantly decreased TNF-alpha levels, indicating its potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1-(3-fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea, and how is structural purity validated?
- Methodological Answer : The compound is synthesized via a multi-step route involving urea bond formation between 3-fluoro-4-methylphenyl isocyanate and 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine. Key intermediates are purified using column chromatography, and final product purity is validated via HPLC (>98%) and ¹H/¹³C NMR for structural confirmation. Mass spectrometry (HRMS) is used to verify molecular weight .
Q. What computational tools are employed to predict the binding affinity of this compound to PI3Kα, and what parameters are prioritized?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models are used to predict binding to PI3Kα. Parameters include RMSD (<2.0 Å), hydrogen bond interactions (e.g., with Lys802, Val851), and binding energy (ΔG ≤ -9.5 kcal/mol). MD simulations (100 ns) further assess stability, focusing on RMSF (<0.25 nm) and SASA profiles .
Q. How is the compound’s inhibitory activity against PI3Kα experimentally validated?
- Methodological Answer : In vitro kinase assays (e.g., ADP-Glo™) measure IC₅₀ values using recombinant PI3Kα. Dose-response curves (0.1–10 µM) are analyzed with GraphPad Prism. Positive controls (e.g., Alpelisib) and negative controls (DMSO) ensure assay validity. Cellular validation uses gastric cancer cell lines (e.g., MKN-45) to assess proliferation inhibition via MTT assays .
Advanced Research Questions
Q. How do molecular dynamics simulations (MDS) explain the conformational stability of this compound in complex with 3CLpro?
- Methodological Answer : MDS (100 ns trajectories, AMBER/CHARMM force fields) analyze RMSD (≤0.2 nm) and RMSF (residue-specific fluctuations <0.25 nm) to confirm stability. The compound maintains hydrogen bonds with His164 (3CLpro) and shows minimal deviation in solvent-accessible surface area (SASA). Principal component analysis (PCA) identifies dominant conformational clusters .
Q. What structural modifications enhance selectivity for PI3Kα over mTOR, and how are these evaluated?
- Methodological Answer : Substituents on the pyrimidine ring (e.g., methylpiperazine) are modified to reduce mTOR affinity. Selectivity is quantified via kinase panel screens (Eurofins KinaseProfiler™) and co-crystallography (PDB: 4LSP). Free energy perturbation (FEP) calculations predict ΔΔG values for PI3Kα vs. mTOR binding pockets .
Q. How do discrepancies in binding energies between docking studies and experimental IC₅₀ values arise, and how are they resolved?
- Methodological Answer : Discrepancies stem from force field approximations (e.g., rigid vs. flexible receptors) or solvation effects. Hybrid methods like MM/GBSA refine binding energy calculations. Experimental validation via isothermal titration calorimetry (ITC) measures ΔH and Kd to reconcile computational predictions .
Q. What in vivo pharmacokinetic parameters are critical for optimizing bioavailability in murine models?
- Methodological Answer : Key parameters include Cₘₐₓ (plasma), T₁/₂ (oral vs. IV), and tissue distribution (brain-liver ratio). LC-MS/MS quantifies plasma concentrations post-administration (10 mg/kg). CYP450 inhibition assays (e.g., Human Liver Microsomes) assess metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
